Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is used in various fields, including pharmaceutical studies and organic synthesis.
Properties
IUPAC Name |
methyl 4-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-2-3-17(13-21)25-16-8-10-20-11-9-16/h4-11,17H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXWIBFPVXAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the pyridin-4-yloxy and benzoate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate include other piperidine and pyridine derivatives, such as:
Uniqueness
This compound is unique due to its specific chemical structure, which combines the piperidine and pyridine moieties with a benzoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific research applications.
Biological Activity
Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with related compounds.
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent attachment of the pyridin-4-yloxy and benzoate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Chemical Structure:
- Molecular Formula: C19H20N2O4
- Molecular Weight: 340.3731 g/mol
- IUPAC Name: Methyl 4-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzoate
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may bind to specific receptors or enzymes, influencing signaling pathways that lead to therapeutic effects. The exact mechanism remains under investigation, but studies suggest interactions with muscarinic acetylcholine receptors and potential modulation of neurotransmitter systems .
Therapeutic Applications
- Cancer Therapy:
-
Neurodegenerative Diseases:
- The compound has been explored for its potential in treating Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, providing symptomatic relief in neurodegenerative conditions .
- Antioxidant Activity:
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Contains a piperidine ring and pyridine moiety | Potential for diverse biological activities |
| Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate | Similar piperidine structure | Different heterocyclic component affecting activity |
| 4-(pyridin-3-yloxy)piperidine | Contains a pyridine instead of a benzoate | Varying biological profile due to structural differences |
This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct biological activities not found in other similar compounds.
Case Studies and Research Findings
Recent literature has documented various case studies involving the biological activity of this compound:
- Anticancer Activity:
- Alzheimer's Disease Research:
Q & A
Basic: What synthetic strategies are commonly employed for Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate, and what critical reagents are utilized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Coupling Reactions : Amide bond formation between the piperidine and benzoate moieties using coupling agents like EDCI/HOBt or DCC .
Functionalization : Introduction of the pyridinyloxy group via nucleophilic substitution or Mitsunobu reactions (e.g., using DIAD and triphenylphosphine) .
Esterification : Methylation of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄).
Key Reagents :
- Coupling Agents : EDCI, DCC.
- Catalysts : DMAP for esterification.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Molecular Docking : Tools like AutoDock Vina predict binding poses by simulating interactions between the compound’s functional groups (e.g., pyridine, carbonyl) and target active sites .
Molecular Dynamics (MD) Simulations : Assess binding stability over time using software like GROMACS, focusing on hydrogen bonding and hydrophobic interactions .
QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods evaluate electronic interactions in enzyme-substrate complexes .
Basic: Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.8–8.1 ppm, piperidine CH₂ groups at δ 1.5–3.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹ for ester and amide groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁N₂O₅⁺) .
Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .
Impurity Analysis : Quantify by-products via HPLC; impurities >95% may skew results .
Structural Confirmation : Re-characterize batches with NMR to rule out degradation or isomerization .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
- Light Sensitivity : Protect from UV light by wrapping vials in aluminum foil .
Advanced: Design a SAR study to optimize the compound’s efficacy against kinase targets.
Methodological Answer:
Scaffold Modifications :
- Replace pyridinyloxy with substituted phenyl groups to assess steric effects.
- Vary the piperidine ring substituents (e.g., methyl, fluoro) .
In Vitro Testing :
- Screen analogs against kinase panels (e.g., PI3K, MAPK) using fluorescence-based assays .
- Measure IC₅₀ values and selectivity indices.
Data Analysis :
- Use PCA (Principal Component Analysis) to correlate structural features with activity .
Basic: What purification methods address common synthesis impurities?
Methodological Answer:
- By-Products : Unreacted starting materials or diastereomers.
- Purification Steps :
- Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate and brine.
- Column Chromatography : Isolate the target compound with gradient elution (e.g., 10–50% EtOAc in hexane) .
- Recrystallization : Use ethanol/water mixtures for final polishing .
Advanced: How to evaluate the compound’s mechanism in cancer models?
Methodological Answer:
Pathway Inhibition :
- Treat cancer cells (e.g., MCF-7, A549) and quantify apoptosis via Annexin V/PI staining.
- Assess PI3K/Akt pathway modulation using Western blotting (phospho-Akt antibodies) .
Gene Knockdown : Use siRNA to silence target genes and confirm dependency .
In Vivo Validation : Xenograft models with dose-response studies (e.g., 10–100 mg/kg, oral administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
